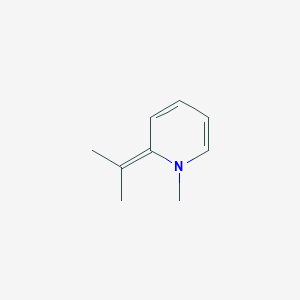
1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine is an organic compound belonging to the class of dihydropyridines. This compound is characterized by a pyridine ring that is partially saturated and substituted with a methyl group and an isopropylidene group. Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry, where they serve as calcium channel blockers.
Méthodes De Préparation
The synthesis of 1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-3-buten-2-ol with ammonia in the presence of a catalyst can yield the desired dihydropyridine compound. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and isopropylidene positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Dihydropyridine derivatives are well-known for their role as calcium channel blockers, which are used in the treatment of hypertension and angina.
Industry: The compound finds applications in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine exerts its effects involves its interaction with specific molecular targets. In medicinal applications, dihydropyridine derivatives act as calcium channel blockers by binding to L-type calcium channels in the cardiovascular system. This binding inhibits the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.
Comparaison Avec Des Composés Similaires
1-Methyl-2-(propan-2-ylidene)-1,2-dihydropyridine can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. While these compounds share a similar core structure, they differ in their substituents, which can influence their pharmacological properties and applications. For example, nifedipine is known for its rapid onset of action, while amlodipine has a longer duration of action.
Similar compounds include:
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine derivative with a longer duration of action.
Felodipine: Known for its high vascular selectivity and use in treating hypertension.
Propriétés
Numéro CAS |
63438-29-9 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
1-methyl-2-propan-2-ylidenepyridine |
InChI |
InChI=1S/C9H13N/c1-8(2)9-6-4-5-7-10(9)3/h4-7H,1-3H3 |
Clé InChI |
IRGBKRGPPQOLPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C=CC=CN1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
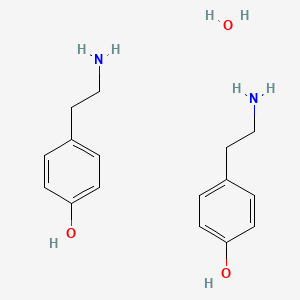
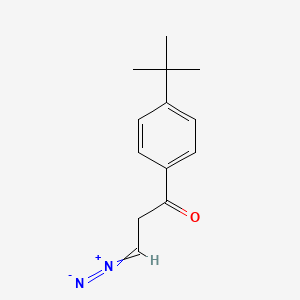
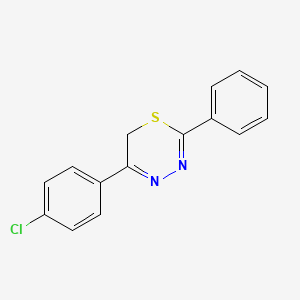
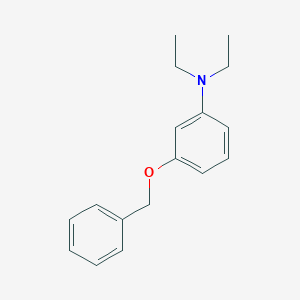
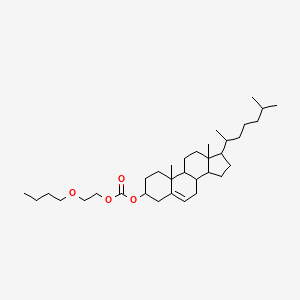
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)
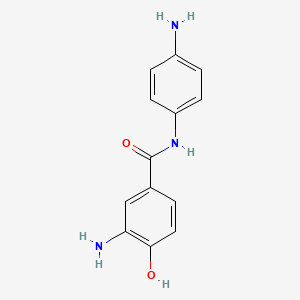

![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
